molecular formula C10H10N2O B8802304 1-Isoquinolinamine, 7-methoxy- CAS No. 42398-75-4

1-Isoquinolinamine, 7-methoxy-

Cat. No.: B8802304
CAS No.: 42398-75-4
M. Wt: 174.20 g/mol
InChI Key: DFGBZXMIKBTZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isoquinolinamine, 7-methoxy- is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isoquinolinamine, 7-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isoquinolinamine, 7-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

42398-75-4

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-methoxyisoquinolin-1-amine

InChI

InChI=1S/C10H10N2O/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3,(H2,11,12)

InChI Key

DFGBZXMIKBTZGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 8.0 g of 7-methoxyisoquinoline in 45 ml of N,N-dimethylaniline was warmed at 60° C., and then 5.9 g of sodium amide was added. The reaction mixture was heated at 130° C. over a period of 2 hours, and stirred for further 1 hour under the same conditions. After being cooled, the reaction mixture was poured into ice water and extracted with chloroform. The extract was washed with water, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel and recrystallized from benzene to give 5.7 g of the title compound as colorless flakes.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Liquid ammonia (220 mL) was added to a solution of 32.8 g of 1-chloro-7-methoxy-isoquinoline in 420 mL of ethanol in a steel vessel. Nitrogen was pressed upon until an initial pressure of 20 atm. was obtained. This reaction mixture was heated for 2 days at 170° C. The solvent was removed in vacuo and the residue dissolved in water. The pH value was adjusted to pH 10 by adding aqueous sodium carbonate solution, followed by extraction with ethyl acetate. The organic extract was washed with brine and dried (Na2SO4). Evaporation of the solvent in vacuo gave pure 7-methoxy-isoquinolin-1-ylamine as a white solid. Yield 24.0 g (81%); m.p. 128-130° C.
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.